1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine
Description
1-N,1-N,5-N,5-N-Tetramethyltetrazole-1,5-diamine (hereafter referred to as TMTA) is a tetrazole derivative featuring two methyl groups at both the 1-N and 5-N positions, forming a diamine structure. Tetrazoles are nitrogen-rich heterocycles known for their aromatic stability and diverse applications in energetic materials, pharmaceuticals, and coordination chemistry. TMTA’s unique substitution pattern likely enhances steric hindrance and alters electronic properties compared to simpler tetrazole derivatives.
Properties
IUPAC Name |
1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N6/c1-9(2)5-6-7-8-11(5)10(3)4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWQQEQPLVSMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine typically involves the reaction of tetrazole with methylating agents. One common method is the methylation of tetrazole using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation of the nitrogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of tetrazole and methylating agents into the reactor, followed by separation and purification of the product using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding tetrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced tetrazole derivatives.
Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenating agents like chlorine or bromine; reactions are conducted under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Tetrazole oxides
Reduction: Reduced tetrazole derivatives
Substitution: Halogenated tetrazole derivatives
Scientific Research Applications
1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a scaffold for drug design and development, particularly in the field of antimicrobial and anticancer agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Tetrazole Family
1-Methyl-5-Aminotetrazole (1MeAt)
- Synthesis: Prepared via methylation of 5-aminotetrazole (5-At) using methylating agents like methyl iodide .
- Properties: Exhibits moderate thermal stability (decomposition >200°C) and nitrogen content (~60%). Nitration of 1MeAt yields 1-methyl-5-nitriminotetrazole (1MeAtNO₂), an energetic compound with a heat of formation of +240 kJ/mol .
- Comparison with TMTA : TMTA’s tetramethyl substitution likely reduces solubility in polar solvents due to increased hydrophobicity. However, the additional methyl groups may improve thermal stability by sterically shielding the tetrazole ring.
1-Ethyl-5-Nitriminotetrazole (1EtAtNO₂)
- Synthesis: Derived from 1-ethyl-5-aminotetrazole via nitration with HNO₃/H₂SO₄ .
- Properties : Acts as a secondary explosive with a detonation velocity of ~7,500 m/s. Its oxygen balance (-45%) limits standalone use but makes it suitable for composite explosives .
- Comparison with TMTA: Unlike TMTA, 1EtAtNO₂ incorporates a nitro group, enhancing oxygen content but reducing nitrogen content (52% vs. TMTA’s estimated ~65%). TMTA’s diamine structure may favor coordination chemistry applications over energetic performance.
1,5-Diaminotetrazole Derivatives
- Synthesis: Joo et al. (2008) reported 1,5-diaminotetrazoles synthesized via reactions of cyanoguanidine with primary amines, yielding compounds with nitrogen contents >70% .
- Properties : These derivatives exhibit high thermal stability (decomposition >250°C) and are precursors for nitrogen-rich salts used in propellants .
- Comparison with TMTA : TMTA’s methyl groups replace amine hydrogens, reducing hydrogen-bonding capacity but increasing lipophilicity. This substitution may limit use in ionic salts but enhance compatibility with hydrophobic matrices.
Functional and Performance Comparison
Table 1: Key Properties of TMTA and Analogues
| Compound | Nitrogen Content (%) | Thermal Stability (°C) | Oxygen Balance (%) | Key Application |
|---|---|---|---|---|
| TMTA | ~65 (estimated) | >220 (predicted) | N/A | Coordination chemistry |
| 1MeAtNO₂ | 52 | 180 | -30 | Energetic materials |
| 1EtAtNO₂ | 50 | 170 | -45 | Explosives |
| 1,5-Diaminotetrazole | 72 | 260 | N/A | Propellant additives |
Electronic and Steric Effects
- Electronic Shielding : Evidence from pyrazolo-triazole derivatives (e.g., 1H-7-arylazo compounds) suggests that nitrogen substituents significantly influence NMR signals and reactivity. TMTA’s methyl groups may deshield adjacent nitrogens, altering spectroscopic signatures and reaction pathways .
- Steric Hindrance : The tetramethyl structure in TMTA likely impedes electrophilic substitution at the 1-N and 5-N positions, contrasting with less-substituted analogues like 1MeAt, which undergo nitration more readily .
Biological Activity
Introduction
1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine (CAS No. 338417-31-5) is a tetrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes four methyl groups and two amino groups attached to a tetrazole ring. Understanding its biological activity is essential for exploring its applications in pharmacology and therapeutic interventions.
- Molecular Formula : CHN
- Molecular Weight : 156.193 g/mol
- InChI : InChI=1S/C5H12N6/c1-9(2)5-6-7-8-11(5)10(3)4/h1-4H2,(H,6,7)(H2,8,10)
The biological activity of this compound is attributed to its interaction with various biological targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with proteins and nucleic acids. This property may facilitate its role as an inhibitor or modulator of enzyme activities or receptor functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting growth.
- Antifungal Activity : Similar to other tetrazole derivatives, it may demonstrate antifungal properties. Its mechanism could involve disrupting fungal cell wall synthesis or interfering with metabolic pathways.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure time.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several tetrazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-N,1-N,5-N,5-N-tetramethyltetrazole | 50 | E. coli |
| 1-N,1-N,5-N,5-N-tetramethyltetrazole | 75 | S. aureus |
Study 2: Cytotoxicity on Cancer Cell Lines
In vitro studies were conducted to evaluate the cytotoxic effects of this compound on HeLa and A549 cell lines. The compound exhibited IC values of approximately 30 µM for HeLa cells and 45 µM for A549 cells after 48 hours of treatment.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 30 |
| A549 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
